Sulbactam Sodium is the sodium salt form of sulbactam, a beta-lactam with weak antibacterial property. Sulbactam sodium contains a beta-lactam ring and irreversibly binds to beta-lactamase at or near its active site, thereby blocking enzyme activity and preventing metabolism of other beta-lactam antibiotics. Combining this agent with a beta-lactamase sensitive antibiotic such as penicillins and cephalosporins against penicillinase-producing and beta-lactamase-producing organisms, results in a decreased turnover rate of the sensitive antibiotic and enhances its antibacterial property.
A beta-lactamase inhibitor with very weak antibacterial action. The compound prevents antibiotic destruction of beta-lactam antibiotics by inhibiting beta-lactamases, thus extending their spectrum activity. Combinations of sulbactam with beta-lactam antibiotics have been used successfully for the therapy of infections caused by organisms resistant to the antibiotic alone.
See also: Sulbactam (has active moiety); Ampicillin sodium; sulbactam sodium (component of) ... View More ...
Sulbactam sodium
CAS No.: 69388-84-7
Cat. No.: VC20740089
Molecular Formula: C8H11NNaO5S
Molecular Weight: 256.23 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 69388-84-7 |
---|---|
Molecular Formula | C8H11NNaO5S |
Molecular Weight | 256.23 g/mol |
IUPAC Name | sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1 |
Standard InChI Key | SXKMQCSYTIDQTC-IBTYICNHSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
SMILES | CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |
Canonical SMILES | CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
Appearance | White Solid |
Melting Point | >244°C (dec.) |
Chemical Properties
Structure and Composition
Sulbactam sodium contains a β-lactam ring that constitutes its core functional structure. This ring binds strongly to β-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity . The chemical formula of sulbactam sodium is C8H10NNaO5S , featuring a sodium atom incorporated into the structure to form the salt version of the parent compound sulbactam.
Physical and Chemical Characteristics
Sulbactam sodium has an average molecular weight of 255.22 and a monoisotopic weight of 255.01773788 . Its CAS number is 69388-84-7, and it has several external identifiers including CP 458992, CP-45899-2, CP-458992, and CP458992 . The compound has been assigned the UNII identifier DKQ4T82YE6 for regulatory purposes.
Predicted Properties
The physicochemical properties of sulbactam sodium contribute to its pharmacokinetic behavior and efficacy as a β-lactamase inhibitor. Table 1 presents the predicted properties of sulbactam sodium:
Property | Value | Source |
---|---|---|
Water Solubility | 33.8 mg/mL | ALOGPS |
logP | -0.1 | ALOGPS |
logP | -0.89 | Chemaxon |
logS | -0.88 | ALOGPS |
pKa (Strongest Acidic) | 3.09 | Chemaxon |
pKa (Strongest Basic) | -3.8 | Chemaxon |
Physiological Charge | -1 | Chemaxon |
Hydrogen Acceptor Count | 5 | Chemaxon |
Hydrogen Donor Count | 0 | Chemaxon |
Polar Surface Area | 94.58 Ų | Chemaxon |
Rotatable Bond Count | 1 | Chemaxon |
Refractivity | 59.05 m³·mol⁻¹ | Chemaxon |
Polarizability | 20.19 ų | Chemaxon |
Number of Rings | 2 | Chemaxon |
These properties indicate that sulbactam sodium is hydrophilic with good water solubility (33.8 mg/mL), has a negative log partition coefficient suggesting preferential distribution in aqueous phases, and carries a negative charge at physiological pH .
Mechanism of Action
β-Lactamase Inhibition
The primary mechanism of action of sulbactam sodium involves its irreversible inhibition of several bacterial penicillinases and cephalosporinases. Sulbactam contains a β-lactam ring that binds strongly to β-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity . This action protects other β-lactam antibiotics from β-lactamase catalysis, thereby enhancing their antibacterial activity.
Direct Antibacterial Activity
While sulbactam sodium used alone generally has weak antibacterial activity, there are notable exceptions to this characterization. It demonstrates potent effects on susceptible and resistant strains of Neisseria gonorrhoeae . Additionally, sulbactam shows antibacterial activity through its ability to bind to and inhibit penicillin binding proteins PBP1 and PBP3, though this activity varies depending on the bacterial species .
Synergistic Effects
The most valuable aspect of sulbactam sodium lies in its synergistic effects when combined with β-lactam antibiotics. Research has shown that a concentration of 4–8 mg/L of sulbactam effectively restores the activity of ampicillin against many β-lactamase-producing bacterial strains . This synergistic relationship forms the basis for various combination therapies that have been developed and studied extensively.
Pharmacological Properties
Pharmacokinetics
The pharmacokinetic profile of sulbactam in humans is accurately described by a two-compartment model . Studies have shown that the model parameters for sulbactam are precisely estimated with relative standard errors below 30% . Visual predictive checks indicate that the model adequately describes the observed plasma concentrations in both logarithmic and arithmetic scales .
Based on these pharmacokinetic models, researchers can predict the concentration-time profiles of sulbactam under different dosing regimens, which is crucial for optimizing therapeutic effectiveness.
Pharmacodynamics
For β-lactam antibiotics and β-lactamase inhibitors like sulbactam, therapeutic effectiveness is recognized to be achieved when the free drug concentration remains above the minimum inhibitory concentration (fT>MIC) for at least 50% of the dosing interval for mild infections. For severe bacterial infections, significant bacteriostasis is achieved when fT>MIC reaches at least 70% .
These pharmacodynamic targets guide the development of appropriate dosing regimens. Probability of target attainment (PTA) analyses, typically using a threshold of 90%, are employed to determine whether a dosing regimen presents good efficacy .
Dosage and Administration
Sulbactam sodium is typically administered by intravenous injection, usually every 6 hours. The medication is injected slowly into the vein over 3 hours. The dosage and treatment duration are determined based on the patient's medical condition and response to treatment .
For optimal therapeutic effect, sulbactam should be administered at evenly spaced intervals. It is crucial to complete the full prescribed course, even if symptoms improve before completion, to prevent recurrence of infection and development of resistance .
Clinical Applications
Combination Therapies
Sulbactam sodium is commonly used in combination with β-lactam antibiotics to prevent degradation by β-lactamase enzymes . One of the most extensively studied combinations is with cefoperazone, where different ratios (3:1, 2:1, and 1:1) have been evaluated for their efficacy against various bacterial strains .
Spectrum of Activity
In vitro studies have examined the activity of combinations of cefoperazone sodium and sulbactam sodium against various bacterial strains. The minimum inhibitory concentration (MIC) values for these combinations have been determined for extended-spectrum beta-lactamases (ESBLs)-producing and ESBL-nonproducing strains of Escherichia coli and Klebsiella pneumoniae .
Interestingly, the MIC50 and MIC90 of cefoperazone/sulbactam (1:1) were 1-4 folds lower than that of combinations in the ratios of 2:1 and 3:1 for ESBL-producing E. coli and ESBL-producing K. pneumoniae . This suggests that the ratio of components in these combination therapies can significantly impact their antibacterial efficacy.
Therapeutic Efficacy
Model-informed drug development approaches have been used to evaluate the efficacy of cefoperazone/sulbactam combinations. In one study, Monte Carlo simulations were employed to investigate the clinical efficacy of these combinations under different dosing regimens against eight bacterial strains .
Based on simulation results following single-dose administration targeting 50% fT>MIC, a regimen of cefoperazone/sulbactam (5.33 g, 4 g:1.33 g) achieved 100% PTA for ESBL-nonproducing E. coli. When targeting 70% fT>MIC, the PTA was 47% . Similar results were observed with cefoperazone/sulbactam (6 g, 4 g:2 g), suggesting comparable efficacy between these dosing regimens .
Research Findings
Recent Studies
Recent research on sulbactam sodium has focused on optimizing its use in combination with other antibiotics. A 2024 study assessed the therapeutic efficacy and safety of Cefoperazone Sodium and Sulbactam Sodium in managing surgical site infections compared to standard treatment .
Another study from 2022 evaluated the efficacy of a new cefoperazone/sulbactam combination (3:1) for Enterobacteriaceae infection via model-informed drug development . This research involved:
-
Evaluating the in vitro antibacterial efficacy of cefoperazone/sulbactam combinations under different ratios
-
Developing population pharmacokinetic models for both cefoperazone and sulbactam
-
Investigating the in vivo efficacy of cefoperazone/sulbactam combinations under different dosing regimens via Monte Carlo simulation
Efficacy in Specific Infections
Sulbactam has demonstrated efficacy against various infections, including use against Acinetobacter septicemia . For treating high cefoperazone-resistance and ESBL-producing bacteria, logistic regression models have indicated that cefoperazone and sulbactam play synergistic roles in inhibiting bacterial growth .
Comparison with Other β-Lactamase Inhibitors
In comparison to other β-lactamase inhibitors, sulbactam sodium appears to be somewhat less potent but markedly more stable in aqueous solution than clavulanic acid . This enhanced stability can be advantageous in clinical settings where drug stability affects efficacy.
While sulbactam effectively inhibits a wide range of group 2 β-lactamases, its inability to interact with AmpC cephalosporinase distinguishes it from some other inhibitors and defines its spectrum of activity against resistant bacteria . This characteristic is important to consider when selecting an appropriate treatment for infections caused by specific bacterial strains.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume